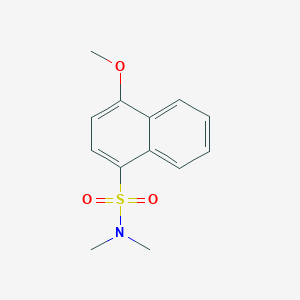

4-methoxy-N,N-dimethyl-1-naphthalenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-methoxy-N,N-dimethyl-1-naphthalenesulfonamide involves reactions under specific conditions to yield desired products. For instance, 4-methoxy-1-nitronaphthalene reacts with dimethyl phosphite under basic conditions, leading to the formation of diphosphorylated dihydronaphthalene derivatives (Danikiewicz & Mąkosza, 1987). This indicates a pathway based on the dipolar structure of substituted 4-methoxy-1-naphthylnitrene.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of this compound. Techniques such as X-ray crystallography and NMR spectroscopy provide detailed insights into the molecule's configuration and electronic structure. For example, the structure of 4-methoxy-1-naphthol features intermolecular O-H...O hydrogen bonds and π-π stacking interactions, revealing insights into its molecular arrangement (Marciniak & Różycka-Sokołowska, 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound can lead to various derivatives with unique properties. The compound undergoes reactions that can result in the formation of cyclometalated complexes (Xu et al., 2011), highlighting its versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of intermolecular hydrogen bonds and π-π stacking interactions, as seen in its analogs, significantly affects its physical characteristics and stability (Marciniak & Różycka-Sokołowska, 2009).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with other compounds and its behavior under different chemical conditions, are pivotal for its application in synthesis and materials science. Its reactions with dimethyl phosphite under basic conditions illustrate its reactive nature and potential for forming complex derivatives (Danikiewicz & Mąkosza, 1987).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

One area of application involves the synthesis and structural analysis of complex organic compounds. For example, research on medium-sized cyclophanes has explored the synthesis and structures of naphthalene derivatives through coupling reactions, contributing to our understanding of organic synthesis techniques and the structural diversity of organic compounds (Yamato et al., 2006).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of naphthalene, such as those investigated for their sigma(1) receptor binding and activity, have been proposed as tools for PET experiments and have shown potential in tumor research and therapy due to their antiproliferative activity (Berardi et al., 2005).

Green Chemistry

The application of ionic liquid halide nucleophilicity for the cleavage of ethers represents a green protocol for the regeneration of phenols from ethers, showcasing the use of environmentally friendly methods in organic synthesis (Boovanahalli et al., 2004).

Material Science

Research into weak interactions in barbituric acid derivatives and the formation of steady intermolecular organic “sandwich” complexes emphasizes the significance of π–π stacking versus hydrogen bonding interactions in material science, particularly in the design and synthesis of new materials (Khrustalev et al., 2008).

Catalysis

Studies on the selectivity engineering of solid base-catalyzed O-methylation of 2-naphthol with dimethyl carbonate to 2-methoxynaphthalene contribute to the field of catalysis by developing more efficient and selective methods for the synthesis of important intermediates (Yadav & Salunke, 2013).

Mecanismo De Acción

Target of Action

The primary targets of 4-methoxy-N,N-dimethyl-1-naphthalenesulfonamide are tubulin and signal transducer and activator of transcription 3 (STAT3) . Tubulin is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton. STAT3 is a transcription factor that plays crucial roles in cell growth and apoptosis .

Mode of Action

This compound interacts with its targets by inhibiting their functions. It competitively binds to the colchicine binding site, inhibiting tubulin polymerization . It also directly binds to the STAT3 protein, inhibiting STAT3 phosphorylation .

Biochemical Pathways

The inhibition of tubulin polymerization disrupts the formation of microtubules, affecting cell division and intracellular transport. The inhibition of STAT3 phosphorylation prevents the activation of STAT3, thereby affecting the transcription of genes involved in cell growth and apoptosis .

Pharmacokinetics

Its molecular weight, density, and boiling point suggest that it may have good bioavailability .

Result of Action

The inhibition of tubulin and STAT3 by this compound can lead to the arrest of cell division and the induction of apoptosis, thereby inhibiting the growth of cancer cells .

Análisis Bioquímico

Biochemical Properties

It’s structurally similar to other compounds that have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

Based on its structural similarity to other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-methoxy-N,N-dimethylnaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-14(2)18(15,16)13-9-8-12(17-3)10-6-4-5-7-11(10)13/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVILUWJLLKAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)

![4-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B4628235.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B4628242.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4628259.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4628267.png)

![4-{[({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}amino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4628271.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4628281.png)

![ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4628282.png)

![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)

![3-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4628316.png)

![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)